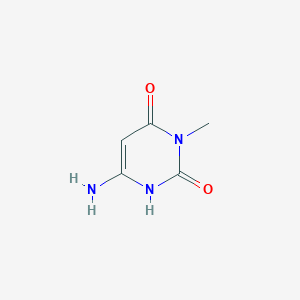

6-アミノ-3-メチルウラシル

概要

説明

6-Amino-3-methyluracil, also known as 6-Amino-3-methyluracil, is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Amino-3-methyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-3-methyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗酸化活性

6-アミノ-3-メチルウラシル誘導体は、その抗酸化活性について研究されてきた . 6-メチルウラシルと5-ニトロ-6-メチルウラシルのピペリジン、モルホリン、およびトリアゾールとのマンニッヒ反応を研究した結果、マンニッヒ塩基の抗酸化活性は、既知の抗酸化剤であるイオノールと同等であることがわかった .

抗菌活性

6-アミノ-3-メチルウラシル誘導体は、その抗菌活性についても研究されてきた . 6-アミノ-1,3-ジメチルウラシルを置換ベンズアルデヒドと縮合させると、6つのシッフ塩基誘導体が得られ、これらをアジ化ナトリウム、アントラニル酸、および2-スルファニル安息香酸と環化させることで、1,3-ジメチルウラシルフラグメントを含む新規ジヒドロテトラゾール、ジヒドロキナゾリン-4-オン、および1,3-ベンゾチアジン-4-オンが得られた .

ヒトN-アセチルトランスフェラーゼ(NAT2)フェノタイプの指標

カフェイン摂取後の尿サンプル中の5-アセチルアミノ-6-アミノ-3-メチルウラシル(AAMU)と1-メチルキサンチン(1X)の比率は、ヒトN-アセチルトランスフェラーゼ(NAT2)フェノタイプを示すために使用できる .

ヘテロ環式化合物の調製

6-アミノ-1-メチルウラシルは、触媒量のp-トルエンスルホン酸の存在下でイサチンと反応させることで、1,1’-ジメチル-1H-スピロ[ピリミド[4,5-b]キノリン-5,5’-ピロロ[2,3-d]ピリミジン]-2,2’,4,4’,6’(1’H,3H,3’H,7’H,1’H)-ペンタオンの調製に使用できる .

作用機序

Target of Action

6-Amino-3-methyluracil is a derivative of uracil, a component of RNA, and is structurally similar to endogenous pyrimidine bases (nucleotides, nucleosides) which play an important role in mechanisms of metabolism and heredity

Mode of Action

It’s known that uracil derivatives can exhibit a broad spectrum of pharmacological activity, determined by their structural affinity for endogenous pyrimidine bases

Biochemical Pathways

It’s known that uracil and its derivatives can influence various biochemical pathways due to their structural similarity to endogenous pyrimidine bases . These affected pathways could have downstream effects on cellular processes and overall organism health.

Pharmacokinetics

It’s known that the compound is a major metabolite of caffeine in the human body , suggesting that it may share some pharmacokinetic properties with caffeine.

Result of Action

Uracil derivatives are known to exhibit a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antioxidant, anabolic, antiulcer, anticatabolic, and antiviral activities

Safety and Hazards

将来の方向性

The top five metabolites associated with modifiable factors for Alzheimer’s disease (AD) include 5-acetylamino-6-amino-3-methyluracil . These metabolites can be employed as biomarkers for tracking these factors, and they provide a potential biological pathway of how modifiable factors influence the human body and AD risk .

生化学分析

Biochemical Properties

6-Amino-3-methyluracil is involved in various biochemical reactions. It interacts with enzymes and proteins, playing a role in the synthesis of heterocyclic structures such as pyrido-, pyrrolo-, and pyrimido-pyrimidines . The nature of these interactions is largely determined by the compound’s structure and the specific enzymes it interacts with.

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-Amino-3-methyluracil involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially inhibiting or activating them . Changes in gene expression may also occur as a result of these interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Amino-3-methyluracil can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is limited

Dosage Effects in Animal Models

The effects of 6-Amino-3-methyluracil can vary with different dosages in animal models Threshold effects may be observed, and high doses could potentially lead to toxic or adverse effects

Metabolic Pathways

6-Amino-3-methyluracil is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 6-Amino-3-methyluracil is not well defined. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

特性

IUPAC Name |

6-amino-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAVPFNFAUWIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355712 | |

| Record name | 6-Amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21236-97-5 | |

| Record name | 6-Amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

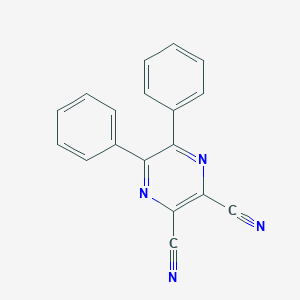

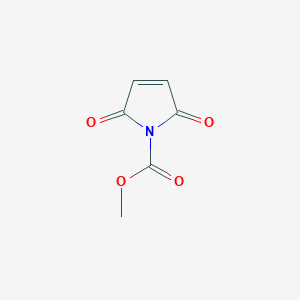

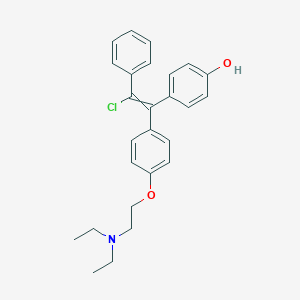

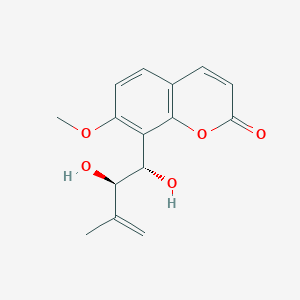

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

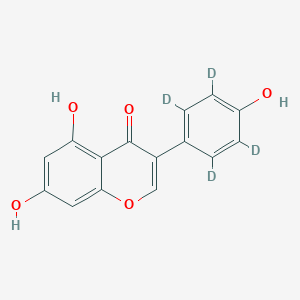

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-amino-3-methyluracil?

A1: 6-amino-3-methyluracil has the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol. [, ]

Q2: Is there spectroscopic data available for 6-amino-3-methyluracil?

A2: Yes, researchers have used ultraviolet (UV) and infrared (IR) spectroscopy to characterize 6-amino-3-methyluracil. [, ] Nuclear magnetic resonance (NMR) spectroscopy has also been employed to confirm its structure. []

Q3: How is 6-amino-3-methyluracil formed in the body?

A3: 6-amino-3-methyluracil, often referred to as AAMU in research, is a major metabolite of caffeine in humans. It is formed through a series of demethylation and oxidation reactions, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. [, ]

Q4: Can the levels of 6-amino-3-methyluracil in urine be used to assess caffeine intake?

A4: Yes, studies have demonstrated a strong correlation between urinary concentrations of 6-amino-3-methyluracil and reported caffeine intake. This suggests its potential as a biomarker for estimating caffeine consumption. [, ]

Q5: What is the relationship between 6-amino-3-methyluracil and CYP1A2 activity?

A5: 6-amino-3-methyluracil is part of a metabolic ratio used to estimate CYP1A2 activity. This ratio, calculated from urine concentrations of specific caffeine metabolites including 6-amino-3-methyluracil, can provide insights into an individual's CYP1A2 metabolic capacity. []

Q6: Are there any diseases associated with altered 6-amino-3-methyluracil levels?

A6: A metabolomics study found significantly decreased levels of 6-amino-3-methyluracil, along with other caffeine metabolites, in the urine of patients with alcohol-associated liver disease. This decrease correlated with disease severity, suggesting its potential as a biomarker for monitoring liver function. []

Q7: How is 6-amino-3-methyluracil typically measured in biological samples?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or tandem mass spectrometry (MS/MS), is commonly used to quantify 6-amino-3-methyluracil in urine. [, ]

Q8: Are there alternative analytical techniques for 6-amino-3-methyluracil analysis?

A8: Yes, researchers have explored capillary electrophoresis (CE) coupled with multiwavelength detection as a viable alternative for separating and quantifying 6-amino-3-methyluracil and other caffeine metabolites in urine samples. [, ]

Q9: Has 6-amino-3-methyluracil been chemically synthesized?

A9: Yes, 6-amino-3-methyluracil has been successfully synthesized in the laboratory from readily available starting materials like 6-aminouracil. [, , ] This enables researchers to have a readily available source of the compound for further studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)

![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)